1-(3-chlorophenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a methoxy group, and a phenyl group . It is related to a class of compounds known as morpholino (phenylpiperazin-1-yl)methanones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The piperazine ring, for example, can provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with specific residues in a protein’s active site .Scientific Research Applications
Anticancer and Antituberculosis Activities
Research into the synthesis of related compounds, such as piperazine derivatives, has shown significant applications in anticancer and antituberculosis activities. Specifically, derivatives have been synthesized and tested for in vitro efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, with some compounds exhibiting notable anticancer and antituberculosis properties (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities have been explored, with compounds showing effectiveness against various microorganisms. This research contributes to the development of new antimicrobial agents that can address the growing issue of antibiotic resistance (Bektaş et al., 2010).
Structural Analysis
Structural analysis and crystallography studies have been conducted on related compounds to understand their molecular configurations better. Such analyses provide valuable insights into the compounds' potential interactions with biological targets and can guide the design of more effective therapeutic agents (Revathi et al., 2015).
Synthesis and Optimization for Therapeutic Applications
Research has also focused on synthesizing and optimizing compounds for potential therapeutic applications, such as antitubercular activities. This includes exploring the efficacy of compounds against drug-resistant strains of Mycobacterium tuberculosis, highlighting the importance of novel therapeutic agents in combating tuberculosis (Bisht et al., 2010).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential as a therapeutic agent, particularly given its activity against the AKR1C3 enzyme . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-21-9-10-26(16-21)19-7-5-17(6-8-19)22(27)25-13-11-24(12-14-25)20-4-2-3-18(23)15-20/h2-8,15,21H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYACZLYTMPMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.